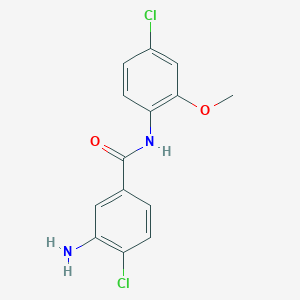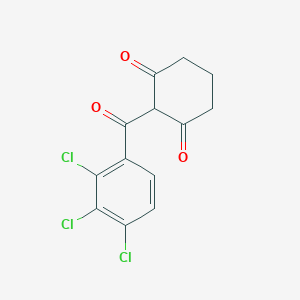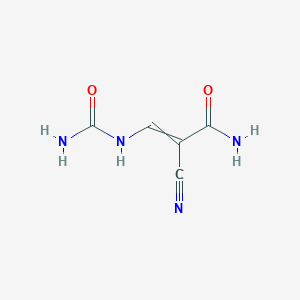![molecular formula C17H29BrNO3P B14403326 1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide CAS No. 89435-78-9](/img/structure/B14403326.png)
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium salt with a piperidine ring, a benzyl group, and a diethoxyphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide typically involves the reaction of piperidine with benzyl bromide and diethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Piperidine+Benzyl Bromide+Diethyl Phosphite→1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can participate in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diethoxyphosphoryl group may play a role in inhibiting certain enzymes, while the piperidine ring and benzyl group contribute to its overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-1-methyl-4-oxo-piperidinium bromide
- 4-Benzyl-1-(2-oxo-2-phenyl-ethyl)-pyridinium bromide
- 1-Benzyl-4-ethoxycarbonyl-pyridinium bromide
Uniqueness
1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethoxyphosphoryl group differentiates it from other similar compounds, potentially enhancing its reactivity and binding capabilities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and mechanisms of action.
Propriétés
Numéro CAS |
89435-78-9 |
|---|---|
Formule moléculaire |
C17H29BrNO3P |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
1-benzyl-1-(diethoxyphosphorylmethyl)piperidin-1-ium;bromide |
InChI |
InChI=1S/C17H29NO3P.BrH/c1-3-20-22(19,21-4-2)16-18(13-9-6-10-14-18)15-17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MNTBMVQJPVDHOZ-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)(C[N+]1(CCCCC1)CC2=CC=CC=C2)OCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)

![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)



![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
